molecular formula C8H10BNO4 B591622 (3-(Methoxycarbamoyl)phenyl)boronic acid CAS No. 850567-26-9

(3-(Methoxycarbamoyl)phenyl)boronic acid

Cat. No.: B591622
CAS No.: 850567-26-9
M. Wt: 194.981
InChI Key: NDJZQOMZZXSXEM-UHFFFAOYSA-N
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Description

(3-(Methoxycarbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C8H10BNO4 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxycarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxycarbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction proceeds as follows:

  • Dissolve 3-aminophenylboronic acid in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and extracted with an organic solvent.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxycarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-(Methoxycarbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool for studying enzyme inhibition, as it can interact with active site residues containing hydroxyl groups. Additionally, its boronic acid group can participate in various chemical transformations, enabling its use in synthetic organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Methoxycarbamoyl)phenyl)boronic acid is unique due to its methoxycarbamoyl group, which imparts distinct reactivity and properties compared to other boronic acids. This functional group enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

[3-(methoxycarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-14-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJZQOMZZXSXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656965
Record name [3-(Methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-26-9
Record name [3-(Methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxycarbamoyl)benzeneboronic acid
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